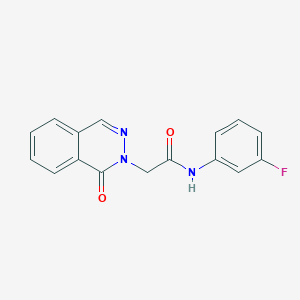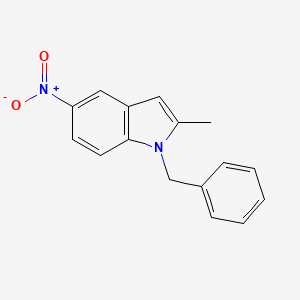![molecular formula C12H15N3O5S B5626064 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5626064.png)
1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a piperidine ring with a carboxamide group
Méthodes De Préparation
The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can undergo oxidation reactions to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include:
Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate
Solvents: Dichloromethane, ethanol, water
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Applications De Recherche Scientifique
1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened, a key protein in this pathway . This activation leads to the expansion of intestinal stem cells and regeneration of crypts, which can mitigate the effects of gastrointestinal acute radiation syndrome.
Comparaison Avec Des Composés Similaires
1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide can be compared with other similar compounds, such as:
1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine: This compound also contains a nitrophenylsulfonyl group but differs in the substitution on the piperazine ring.
4-nitrobenzenesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonamides, including this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c13-12(16)9-5-7-14(8-6-9)21(19,20)11-3-1-10(2-4-11)15(17)18/h1-4,9H,5-8H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUKJAFFKBIHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5625992.png)

![2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5626001.png)
acetic acid](/img/structure/B5626007.png)
![2,3,6-trimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-4-quinolinecarboxamide](/img/structure/B5626027.png)
![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5626044.png)



![1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5626072.png)
![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)
![(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5626085.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)

